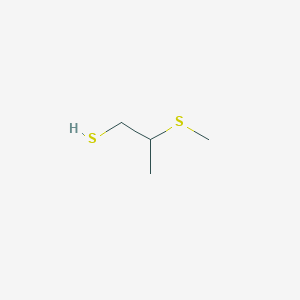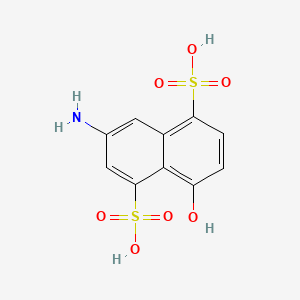
3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid: is an organic compound that belongs to the class of naphthalenesulfonic acids. It is known for its fluorescent properties and is commonly used as a fluorescent probe in various analytical applications. The compound typically appears as an orange-yellow to orange-red crystalline solid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid involves multiple steps, starting from naphthalene. The process generally includes sulfonation, nitration, and reduction reactions. Here is a simplified synthetic route:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 5 positions, forming naphthalene-1,5-disulfonic acid.
Nitration: The disulfonic acid is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3 position, resulting in 3-nitro-8-hydroxynaphthalene-1,5-disulfonic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron and hydrochloric acid, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino or hydroxyl groups.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the amino or hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like sodium borohydride or iron and hydrochloric acid are employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Modified amino or hydroxyl derivatives.
Substitution: Substituted naphthalenesulfonic acid derivatives.
Applications De Recherche Scientifique
3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking biological molecules.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other fluorescent materials.
Mécanisme D'action
The mechanism of action of 3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid primarily involves its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at a different wavelength, making it useful as a fluorescent probe. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules or interacting with chemical substances.
Comparaison Avec Des Composés Similaires
Naphthalene-1,5-disulfonic acid: Lacks the amino and hydroxyl groups, making it less versatile in certain applications.
3-Amino-1,5-naphthalenedisulfonic acid: Similar structure but lacks the hydroxyl group, affecting its fluorescent properties.
8-Hydroxy-1,5-naphthalenedisulfonic acid: Lacks the amino group, impacting its reactivity and applications.
Uniqueness: 3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid is unique due to the presence of both amino and hydroxyl groups, which enhance its fluorescent properties and reactivity. This makes it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
74832-35-2 |
|---|---|
Formule moléculaire |
C10H9NO7S2 |
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
3-amino-8-hydroxynaphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C10H9NO7S2/c11-5-3-6-8(19(13,14)15)2-1-7(12)10(6)9(4-5)20(16,17)18/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18) |
Clé InChI |
LYHAPFBXMNSTEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=C(C=C(C2=C1O)S(=O)(=O)O)N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


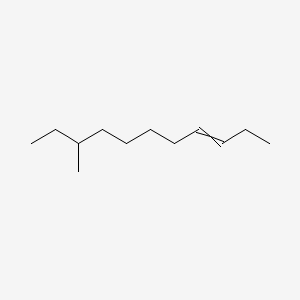


![ethyl 5-[(5-ethoxycarbonyl-4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrrole-2-carboxylate](/img/structure/B14456591.png)



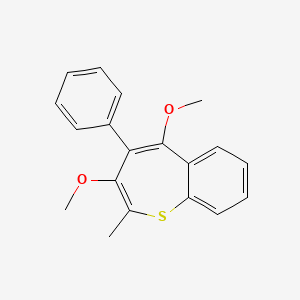
![[Amino(2-chloroanilino)methylidene]propanedinitrile](/img/structure/B14456615.png)
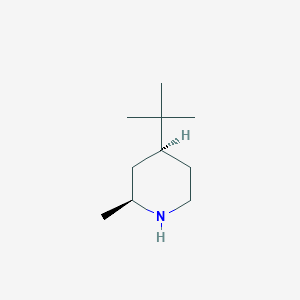
![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)


